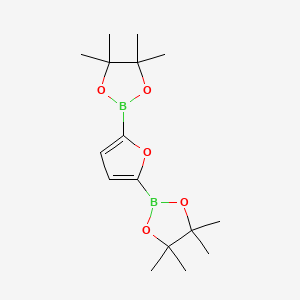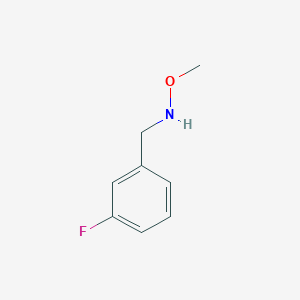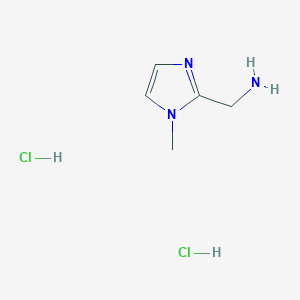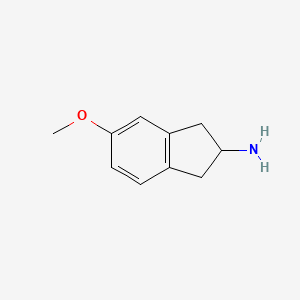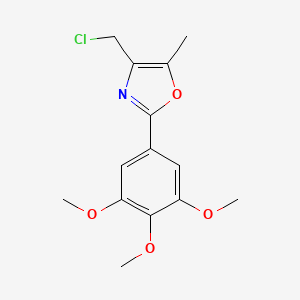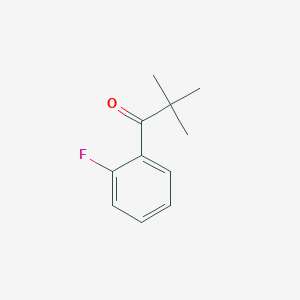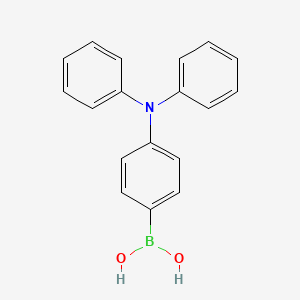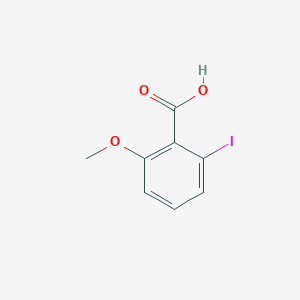
4,5-Dibromobenceno-1,2-diamina
Descripción general
Descripción
4,5-Dibromobenzene-1,2-diamine is an organic compound with the molecular formula C6H6Br2N2 . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and two other hydrogen atoms are replaced by amine groups .
Molecular Structure Analysis
The molecular structure of 4,5-Dibromobenzene-1,2-diamine consists of a benzene ring, which is a six-membered ring with alternating double and single bonds. Two of the hydrogen atoms in the benzene ring are replaced by bromine atoms, and two other hydrogen atoms are replaced by amine groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dibromobenzene-1,2-diamine are as follows :
Aplicaciones Científicas De Investigación
Síntesis orgánica
4,5-Dibromobenceno-1,2-diamina: se utiliza en síntesis orgánica como precursor de varios compuestos orgánicos. Sus grupos bromo lo convierten en un reactivo versátil para reacciones de sustitución, donde se puede usar para introducir funcionalidades de amina en otras moléculas . Este compuesto sirve como bloque de construcción para sintetizar moléculas complejas, incluidos fármacos y polímeros.
Intermediarios farmacéuticos
En la industria farmacéutica, This compound actúa como intermedio en la síntesis de varios fármacos . Es particularmente valioso en la construcción de moléculas que contienen la porción de benceno-diamina, que es una característica estructural común en muchos agentes terapéuticos.
Ciencia de materiales
La utilidad del compuesto se extiende a la ciencia de los materiales, donde puede estar involucrado en la creación de nuevos materiales con propiedades electrónicas o fotónicas específicas. Su papel en la síntesis de polímeros conjugados, por ejemplo, es crucial para desarrollar nuevas células solares orgánicas .
Química analítica
En química analítica, This compound puede utilizarse como patrón o reactivo en varios análisis químicos. Su estructura y propiedades bien definidas permiten su uso en la calibración de instrumentos o el desarrollo de nuevos métodos analíticos .
Investigación del cáncer
Una aplicación significativa de This compound es en la investigación del cáncer. Se ha evaluado en estudios preclínicos por su potencial para actuar como agente quimioterapéutico, particularmente en el tratamiento del cáncer de páncreas. Los estudios han demostrado que puede reducir eficazmente la viabilidad de las células tumorales y trabajar en conjunto con otros tratamientos como la radioterapia .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4,5-Dibromobenzene-1,2-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, leading to changes in cellular redox states. Additionally, 4,5-Dibromobenzene-1,2-diamine can bind to DNA and RNA, affecting nucleic acid stability and function .
Cellular Effects
The effects of 4,5-Dibromobenzene-1,2-diamine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic cancer cells, 4,5-Dibromobenzene-1,2-diamine has been shown to reduce cell viability and inhibit colony formation . It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses to stress .
Molecular Mechanism
At the molecular level, 4,5-Dibromobenzene-1,2-diamine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain kinases involved in cell proliferation and survival . Additionally, 4,5-Dibromobenzene-1,2-diamine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in altered cellular functions and responses to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dibromobenzene-1,2-diamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4,5-Dibromobenzene-1,2-diamine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to 4,5-Dibromobenzene-1,2-diamine can lead to sustained changes in cellular metabolism and function, as observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4,5-Dibromobenzene-1,2-diamine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively modulate cellular processes . At higher doses, 4,5-Dibromobenzene-1,2-diamine may induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where specific dosages result in significant changes in cellular function and viability.
Metabolic Pathways
4,5-Dibromobenzene-1,2-diamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, 4,5-Dibromobenzene-1,2-diamine influences the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
The transport and distribution of 4,5-Dibromobenzene-1,2-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins .
Subcellular Localization
4,5-Dibromobenzene-1,2-diamine exhibits specific subcellular localization patterns that affect its activity and function. It can be targeted to particular compartments or organelles through post-translational modifications and targeting signals . For instance, 4,5-Dibromobenzene-1,2-diamine may accumulate in the nucleus, where it interacts with nucleic acids and regulatory proteins, influencing gene expression and cellular responses .
Propiedades
IUPAC Name |
4,5-dibromobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXGKCVKGXHPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480013 | |
| Record name | 4,5-Dibromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49764-63-8 | |
| Record name | 4,5-Dibromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dibromo-1,2-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

